

# In-Silico Drug Repurposing Candidates for COVID-19

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## Compound Focus: Amprenavir

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Drug Name	Primary Proposed Mechanism	Key In-Silico Findings / Binding Energy	Key Molecular Targets Studied
<b>Amprenavir</b> [1] [2] [3]	Inhibits viral entry by destabilizing the Spike-ACE2 complex [1] [3].	Reduced Spike-ACE2 binding energy from <b>-29.58 kcal/mol</b> (without drug) to <b>-20.13 kcal/mol</b> (with drug) [1] [3].	SARS-CoV-2 Spike Glycoprotein (S-protein) [1] [3]
<b>Plerixafor</b> [1] [3]	Inhibits viral entry by destabilizing the Spike-ACE2 complex [1] [3].	Reduced Spike-ACE2 binding energy to <b>-19.72 kcal/mol</b> ; greatest destabilizing potential in the study [1] [3].	SARS-CoV-2 Spike Glycoprotein (S-protein) [1] [3]
<b>Enalaprilat</b> [1] [3]	Inhibits viral entry by destabilizing the Spike-ACE2 complex [1] [3].	Reduced Spike-ACE2 binding energy to <b>-23.84 kcal/mol</b> [1] [3].	SARS-CoV-2 Spike Glycoprotein (S-protein) [1] [3]
<b>Saquinavir</b> [4] [5]	Binds to viral protease targets; one of the most frequently identified candidates in a systematic review of in-silico studies [4].	Best results observed in multiple (9) in-silico studies; also predicted to inhibit enzymes in multi-drug resistant bacteria [4] [5].	SARS-CoV-2 Main Protease (Mpro / Nsp5) [4]

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Ritonavir [4]	Binds to viral protease targets; frequently identified in a systematic review of in-silico studies [4].	Promising results observed in multiple (8) in-silico studies [4].	SARS-CoV-2 Main Protease (Mpro / Nsp5) [4]
Lopinavir [4]	Binds to viral protease targets; identified in a systematic review of in-silico studies [4].	Promising results observed in multiple (6) in-silico studies [4].	SARS-CoV-2 Main Protease (Mpro / Nsp5) [4]
Heparin [4] [6]	Possesses anti-viral, anti-inflammatory, and anti-coagulant properties; shown effective in clinical trials when inhaled [6].	Showed inhibitory effects in both in-silico and in-vitro studies [4].	Multiple (Inhaled form acts directly in lungs) [6]

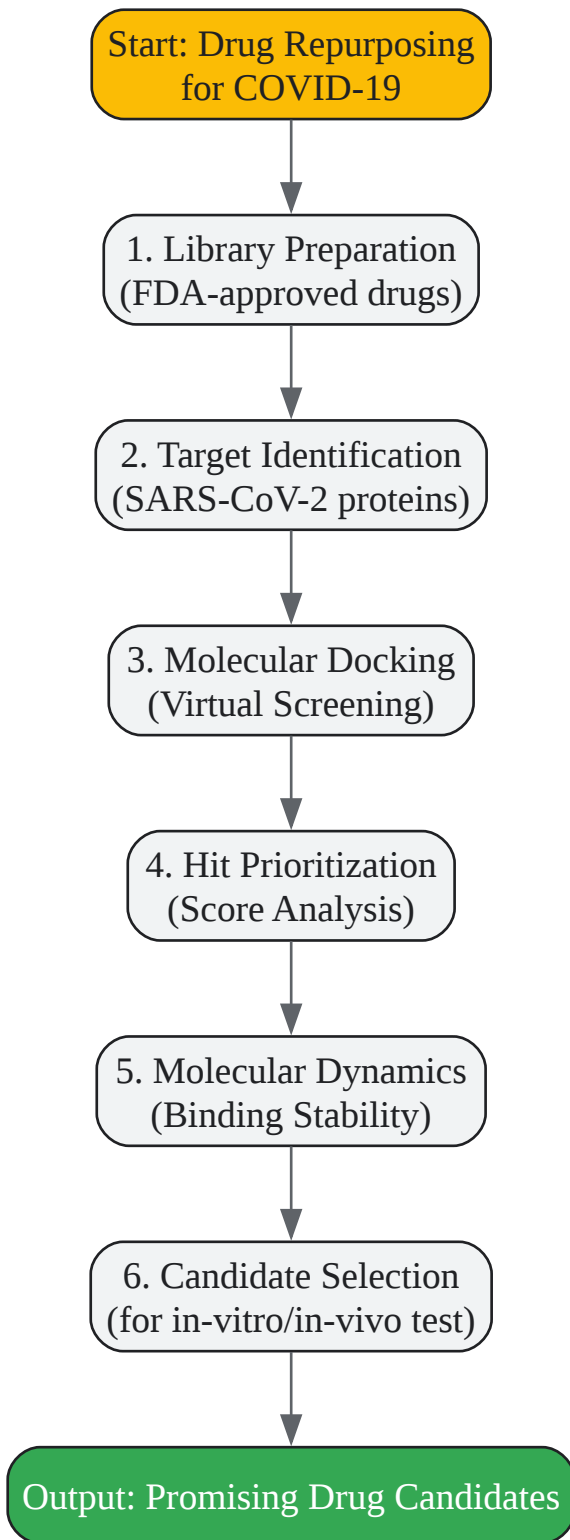
## Detailed Experimental Protocols from Key Studies

The promising predictions for **amprenavir** are primarily derived from structured computational workflows. Here are the methodologies from two pivotal studies:

- **Study 1: Molecular Dynamics to Destabilize Spike-ACE2 Complex [1] [3]**
  - **Ligand Selection:** 147 FDA-approved small-molecule drugs were selected from the DrugBank database, focusing on antivirals, ACE2 inhibitors, and inhalation drugs, while excluding agents acting on the central nervous system or antineoplastics [1].
  - **Molecular Docking:** The structure of the Spike-ACE2 complex (PDB code: 6M17) was used. Drugs were docked into the interface region between the Spike protein and ACE2 receptor using AutoDock 4.2.6 [1].
  - **Molecular Dynamics (MD):** The top five candidate molecules from docking were subjected to MD simulations to observe changes in the stability of the Spike-ACE2 complex when ligands were present [1].
  - **Umbrella Sampling:** This advanced MD technique was used to calculate the binding energy (binding free energy) between the Spike protein and ACE2, both with and without the candidate drugs. A significant reduction in binding energy indicates destabilization of the complex [1] [3].

- **Study 2: Multi-Target "Two-Way" Virtual Screening [2]**
  - **Target & Site Identification:** 48 known or putative drug-binding sites across 23 different SARS-CoV-2 proteins were identified. These included classical targets (e.g., main protease active site), protein-protein interfaces, and predicted allosteric sites [2].
  - **Docking Campaign:** A library of 1,268 FDA-approved small molecule drugs was docked against all 48 binding sites using GOLD software [2].
  - **Score Normalization & Hit Prioritization:** Docking scores were normalized into Z-scores to enable fair comparison across different drugs and target sites. The results were further refined by comparing them with data from a large-scale in-vitro phenotypic screen of drugs against SARS-CoV-2 infection in human cells [2].
  - **Molecular Dynamics Refinement:** High-confidence hits, including **amprenavir**, were subjected to MD simulations to assess the stability of the drug-protein complex [2].

The following diagram illustrates the general workflow shared by these in-silico repurposing studies:



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## Interpretation of Findings and Key Takeaways

- **Primary Mechanism:** The most consistent and well-supported finding for **amprenavir** is its potential to **prevent viral entry** by disrupting the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor [1] [2] [3]. This is distinct from its original use as an HIV protease inhibitor.
- **Strength of Evidence:** The evidence for **amprenavir** comes from rigorous and complementary computational methods. The use of molecular dynamics and umbrella sampling provides a higher level of confidence than docking studies alone [1] [2] [3].
- **Comparative Context:** **Amprenavir** was one of several protease inhibitors (like saquinavir, ritonavir, and lopinavir) identified in early, broad in-silico screens [4]. However, more targeted studies later highlighted its specific potential against the spike protein [1] [2].
- **Important Note on Limitations:** It is crucial to remember that these are **in-silico predictions**. While they are valuable for generating hypotheses and prioritizing candidates, they **require validation in experimental (in-vitro and in-vivo) and clinical studies** to confirm efficacy and safety for COVID-19 treatment [4] [1]. The World Health Organization (WHO) has recommended against using lopinavir/ritonavir for COVID-19, underscoring that computational promise does not always translate to clinical success [4].

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